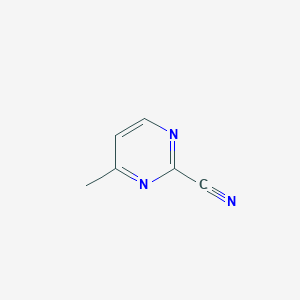

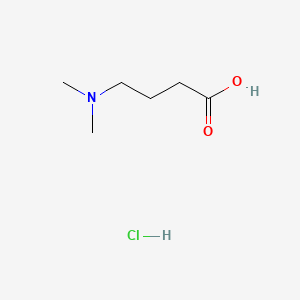

![molecular formula C11H10N2O2 B1315358 [4-(1H-pyrazol-1-yl)phényl]acide acétique CAS No. 65476-24-6](/img/structure/B1315358.png)

[4-(1H-pyrazol-1-yl)phényl]acide acétique

Vue d'ensemble

Description

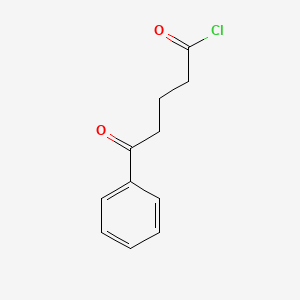

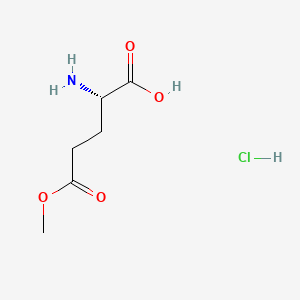

“[4-(1H-Pyrazol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 65476-24-6. It has a molecular weight of 202.21 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “[4-(1H-Pyrazol-1-yl)phenyl]acetic acid” is 1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“[4-(1H-Pyrazol-1-yl)phenyl]acetic acid” is a solid at room temperature. It has a predicted melting point of 137.68°C and a predicted boiling point of 376.9°C at 760 mmHg. The predicted density is 1.2 g/cm3, and the predicted refractive index is n20D 1.62 .Applications De Recherche Scientifique

Activité antileishmanienne

Les composés contenant du pyrazole sont reconnus pour leurs puissantes activités antileishmaniennes. Des composés avec des structures de pyrazole contenant des groupes sulfonamide ont montré un potentiel dans le traitement des infections causées par certaines souches de Leishmania .

Activité antipaludique

De même, ces composés sont également connus pour leurs effets antipaludiques. La synthèse et la vérification structurale des pyrazoles couplés à l'hydrazine ont été réalisées, indiquant leur pertinence dans la recherche antipaludique .

Propriétés anti-inflammatoires

Les dérivés du pyrazole ont été étudiés pour leurs effets anti-inflammatoires. Par exemple, un dérivé de la pipérazine contenant une fraction pyrazole a été testé pour son efficacité dans la réduction de la nociception induite par l'acide acétique .

Effets analgésiques

Le même dérivé de la pipérazine a également été évalué à l'aide du test de la queue, suggérant ses propriétés analgésiques potentielles .

Synthèse de nouveaux hétérocycles

Des efforts ont été déployés pour produire de nouveaux hétérocycles en utilisant des échafaudages de pyrazole. Ces efforts comprennent des réactions avec divers mono- et binucléophiles, indiquant la polyvalence des composés de pyrazole dans la synthèse de nouvelles entités chimiques .

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with a pyrazole core have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its molecular weight and solubility, can significantly influence its pharmacokinetic profile .

Result of Action

Similar compounds with a pyrazole core have been reported to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

[4-(1H-pyrazol-1-yl)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and affecting cellular redox states . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby impacting their catalytic efficiency.

Cellular Effects

The effects of [4-(1H-pyrazol-1-yl)phenyl]acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, [4-(1H-pyrazol-1-yl)phenyl]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding often involves interactions with key amino acid residues within the active site or allosteric sites of the target biomolecule. Furthermore, [4-(1H-pyrazol-1-yl)phenyl]acetic acid can influence gene expression by interacting with transcriptional regulators and modifying chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of [4-(1H-pyrazol-1-yl)phenyl]acetic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to [4-(1H-pyrazol-1-yl)phenyl]acetic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of [4-(1H-pyrazol-1-yl)phenyl]acetic acid vary with dosage. At lower doses, the compound exhibits beneficial effects, such as modulation of enzyme activity and improvement in metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

[4-(1H-pyrazol-1-yl)phenyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways . For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby influencing energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of [4-(1H-pyrazol-1-yl)phenyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects. The distribution pattern of [4-(1H-pyrazol-1-yl)phenyl]acetic acid is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of [4-(1H-pyrazol-1-yl)phenyl]acetic acid is critical for its activity and function. It is directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these compartments, thereby modulating their activity and influencing cellular processes.

Propriétés

IUPAC Name |

2-(4-pyrazol-1-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSKFPXFMVLNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477435 | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65476-24-6 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65476-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

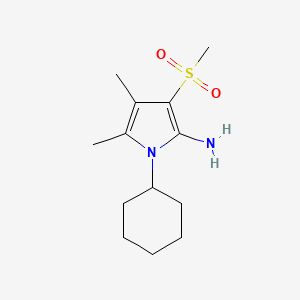

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)